molecular formula C19H15FN4OS B15099143 3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole

3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B15099143
M. Wt: 366.4 g/mol
InChI Key: QOTPMBKNQLZRQH-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group, a furylmethyl group, and a pyridyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with sodium thiolate to form 4-fluorobenzyl thiol. This intermediate is then reacted with 2-furylmethyl bromide in the presence of a base to yield the corresponding thioether. The final step involves the cyclization of this intermediate with 4-pyridylhydrazine and triethyl orthoformate under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring system, combined with the fluorophenyl, furylmethyl, and pyridyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H15FN4OS

Molecular Weight

366.4 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H15FN4OS/c20-16-5-3-14(4-6-16)13-26-19-23-22-18(15-7-9-21-10-8-15)24(19)12-17-2-1-11-25-17/h1-11H,12-13H2

InChI Key

QOTPMBKNQLZRQH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

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